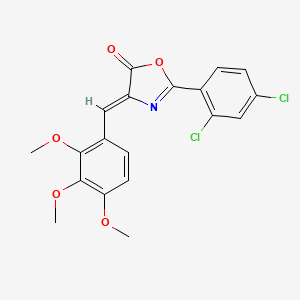![molecular formula C15H15N3O4 B11225385 4-hydroxy-N'-{(1E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylene}benzohydrazide](/img/structure/B11225385.png)
4-hydroxy-N'-{(1E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylene}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-HYDROXY-N’-[(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYLPYRIDIN-4-YL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a hydrazide functional group, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
The synthesis of 4-HYDROXY-N’-[(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYLPYRIDIN-4-YL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzohydrazide and 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization from a suitable solvent .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .
Aplicaciones Científicas De Investigación
4-HYDROXY-N’-[(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYLPYRIDIN-4-YL]METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.
Industry: It can be used as a corrosion inhibitor for metals in acidic environments .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar compounds to 4-HYDROXY-N’-[(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYLPYRIDIN-4-YL]METHYLIDENE]BENZOHYDRAZIDE include:
- 4-HYDROXY-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 4-HYDROXY-N’-[(E)-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE These compounds share similar structural features but differ in the substituents on the aromatic ring, which can significantly affect their chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C15H15N3O4 |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
4-hydroxy-N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O4/c1-9-14(21)13(11(8-19)6-16-9)7-17-18-15(22)10-2-4-12(20)5-3-10/h2-7,19-21H,8H2,1H3,(H,18,22)/b17-7+ |
Clave InChI |
RFDATBVTFREXAW-REZTVBANSA-N |
SMILES isomérico |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)O)CO |
SMILES canónico |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=C(C=C2)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B11225310.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11225319.png)
![N-(5-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225327.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B11225331.png)


![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B11225347.png)
![2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11225350.png)
![N-[3-(trifluoromethyl)phenyl]acridin-9-amine](/img/structure/B11225360.png)
![5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11225363.png)
![7-(3,4-Diethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11225367.png)
![4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11225373.png)

